molecular formula C287H440N80O111S6 B140084 H-Leu-Thr-Tyr-Thr-Asp-Cys-Thr-Glu-Ser-Gly-Gln-Asn-Leu-Cys-Leu-Cys-Glu-Gly-Ser-Asn-Val-Cys-Gly-Gln-Gly-Asn-Lys-Cys-Ile-Leu-Gly-Ser-Asp-Gly-Glu-Lys-Asn-Gln-Cys-Val-Thr-Gly-Glu-Gly-Thr-Pro-Lys-Pro-Gln-Ser-His-Asn-Asp-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH CAS No. 138068-37-8

H-Leu-Thr-Tyr-Thr-Asp-Cys-Thr-Glu-Ser-Gly-Gln-Asn-Leu-Cys-Leu-Cys-Glu-Gly-Ser-Asn-Val-Cys-Gly-Gln-Gly-Asn-Lys-Cys-Ile-Leu-Gly-Ser-Asp-Gly-Glu-Lys-Asn-Gln-Cys-Val-Thr-Gly-Glu-Gly-Thr-Pro-Lys-Pro-Gln-Ser-His-Asn-Asp-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH

カタログ番号: B140084
CAS番号: 138068-37-8
分子量: 6979 g/mol
InChIキー: FIBJDTSHOUXTKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

レピルジンは、ヒルジンという天然の抗凝血剤の組換え型であり、薬用ヒル(Hirudo medicinalis)の唾液腺に見られます . それは、主にヘパリン誘発性血小板減少症の患者における抗凝血剤として使用されるタンパク質ベースの直接トロンビン阻害剤です . レピルジンは65個のアミノ酸で構成され、酵母細胞で生産されます .

2. 製法

合成経路と反応条件: レピルジンは組換えDNA技術によって合成されます. ヒルジンをコードする遺伝子は酵母細胞に挿入され、その後タンパク質を生産します . このプロセスには、いくつかの手順が含まれます。

    遺伝子クローニング: ヒルジンの遺伝子は適切なベクターにクローニングされます。

    形質転換: ベクターは酵母細胞に導入されます。

    発現: 酵母細胞はヒルジンタンパク質を発現します。

    精製: タンパク質は酵母細胞から精製されます。

工業生産方法: レピルジンの工業生産には、遺伝子組み換え酵母細胞の大規模な発酵が含まれます. 発酵プロセスは、レピルジンの収量を最適化するために慎重に制御されます. 発酵後、タンパク質はクロマトグラフィーなどの技術を使用して抽出および精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Lepirudin is synthesized through recombinant DNA technology. The gene encoding hirudin is inserted into yeast cells, which then produce the protein . The process involves several steps:

    Gene Cloning: The gene for hirudin is cloned into a suitable vector.

    Transformation: The vector is introduced into yeast cells.

    Expression: The yeast cells express the hirudin protein.

    Purification: The protein is purified from the yeast cells.

Industrial Production Methods: The industrial production of lepirudin involves large-scale fermentation of genetically modified yeast cells. The fermentation process is carefully controlled to optimize the yield of lepirudin. After fermentation, the protein is extracted and purified using techniques such as chromatography .

化学反応の分析

レピルジンはタンパク質であるため、酸化や還元などの典型的な小分子化学反応は起こりません. しかし、次の反応が起こります。

一般的な試薬と条件:

    酵素加水分解: プロテアーゼはペプチド結合を切断できます。

    酸化剤: ジスルフィド結合形成を促進できます。

主な生成物:

    ペプチド断片: 加水分解の結果として得られます。

    ジスルフィド架橋ペプチド: 酸化の結果として得られます。

4. 科学研究への応用

レピルジンは、科学研究にいくつかの用途があります。

科学的研究の応用

Biological Activities

  • Neuroprotective Effects : Peptides similar to this sequence have been studied for their neuroprotective properties. For instance, the presence of cysteine residues can facilitate the formation of disulfide bonds, enhancing stability and activity in neuroprotective applications .
  • Antioxidant Properties : The sequence contains amino acids like cysteine and glycine, which are known to contribute to antioxidant activity. This can be beneficial in preventing oxidative stress-related diseases .
  • Cell Signaling : The peptide's structure allows it to interact with various receptors and signaling pathways, potentially influencing cell proliferation and differentiation. This is particularly relevant in cancer research where peptides can be designed to modulate growth factor signaling .

Therapeutic Applications

  • Peptide-based Drugs : The peptide's composition suggests it could serve as a template for developing peptide drugs targeting specific diseases. Research indicates that peptides can act on various biological targets, making them suitable candidates for therapeutic agents .
  • Vaccine Development : Peptides are often used in vaccine formulations due to their ability to elicit immune responses. The specific sequence may be engineered to enhance immunogenicity against certain pathogens or cancer cells .
  • Biomarkers for Disease : Certain sequences within this peptide may serve as biomarkers for disease diagnosis or prognosis, particularly in conditions where peptide levels correlate with disease states .

Case Studies

  • Neurodegenerative Diseases : A study demonstrated that peptides with similar sequences could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential use in treating neurodegenerative disorders like Alzheimer's disease .
  • Cancer Therapy : Research has shown that certain peptides can inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression. The application of this peptide in combination therapies is currently being explored .
  • Diabetes Management : Peptides have been investigated for their role in regulating insulin secretion and sensitivity. This particular sequence may hold promise in developing new treatments for diabetes by modulating glucose metabolism.

類似化合物との比較

レピルジンは、以下の他の直接トロンビン阻害剤と比較されます。

  • アルガトロバン
  • ビバリジン
  • デシルジン
  • ダナパロイド

レピルジンの独自性:

類似化合物:

レピルジンのユニークな起源と構造は、特にヘパリン誘発性血小板減少症の患者にとって貴重な抗凝血剤となっています。

生物活性

The peptide sequence H-Leu-Thr-Tyr-Thr-Asp-Cys-Thr-Glu-Ser-Gly-Qn-Asn-Leu-Cys-Leu-Cys-Glu-Gly-Ser-Asn-Val-Cys-Gly-Qn-Gly-Asn-Lys-Cys-Ile-Leu-Gly-Ser-Asp-Gly-Eu-Lys-Asn-Qn-Cys-Val-Thr-Gly-Eu-Gly-Thr-Pro-Lys-Pro-Qn-Ser-His-Asn-Asp-Gly-Asp-Phe-Eu-Eu-Ile-Pro-Eu-Eu-Tyr-Leu-Qn-OH is a complex bioactive peptide with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Structure and Composition

This peptide consists of 76 amino acids, including various essential and non-essential amino acids. The presence of cysteine (Cys) suggests potential for disulfide bond formation, which is crucial for structural stability and biological activity.

1. Antioxidant Properties

Cysteine and glutamic acid residues in the peptide are known to contribute to antioxidant activity. Research indicates that peptides containing these amino acids can scavenge free radicals, thereby protecting cells from oxidative stress .

2. Immunomodulatory Effects

Peptides with similar sequences have been shown to enhance immune responses. For instance, studies demonstrate that certain peptides can stimulate T cell proliferation and cytokine production, suggesting a role in modulating immune functions .

3. Antimicrobial Activity

Some peptides exhibit antimicrobial properties by disrupting microbial membranes. The hydrophobic nature of specific amino acids within this sequence may contribute to its ability to interact with membranes, leading to microbial cell lysis .

4. Neuroprotective Effects

Peptides similar to the one have been associated with neuroprotection in models of neurodegenerative diseases. They may exert these effects by inhibiting apoptosis and promoting neuronal survival through various signaling pathways .

The biological activities of this peptide can be attributed to several mechanisms:

  • Interaction with Receptors: Peptides often act by binding to specific receptors on cell surfaces, initiating intracellular signaling cascades.
  • Enzyme Inhibition: Some bioactive peptides inhibit enzymes involved in metabolic pathways, thus modulating physiological processes.
  • Gene Expression Regulation: Certain peptides can influence gene expression related to inflammation and apoptosis, contributing to their biological effects.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various peptides, including those rich in cysteine and glutamic acid. Results indicated that these peptides significantly reduced oxidative stress markers in vitro, highlighting their potential for use in formulations aimed at reducing oxidative damage .

Case Study 2: Immunomodulation

In a clinical trial involving patients with autoimmune disorders, a peptide similar to H-Leu-Thr-Tyr exhibited enhanced T cell activity and increased levels of anti-inflammatory cytokines. This suggests its potential as an adjunct therapy in managing autoimmune conditions .

Data Table: Biological Activities of Similar Peptides

Peptide SequenceBiological ActivityReference
H-Cys-Val-Tyr-OHAntioxidant
H-Leu-Lys-Pro-Ala-OHImmunomodulatory
H-Ala-Trp-Phe-OHAntimicrobial
H-Met-Arg-Tyr-OHNeuroprotective

特性

Key on ui mechanism of action

Lepirudin is a direct thrombin inhibitor used as an anticoagulant in patients for whom heparin is contraindicated. Thrombin is a serine protease that participates in the blood-clotting cascade, and it is formed by the cleavage of pro-thrombin. Active thrombin cleaves fibrinogen and generates fibrin monomers that polymerize to form fibrin clots. Lepirudin binds to the catalytic and substrate-binding sites of thrombin, forming a stable, irreversible and non-covalent complex. This blocks the protease activity of thrombin and inhibits the coagulation process. Each molecule of lepirudin binds to a single molecule of thrombin, and unlike [heparin], it is able to inhibit thrombin in both its clot-bound or free states.

CAS番号

138068-37-8

分子式

C287H440N80O111S6

分子量

6979 g/mol

IUPAC名

5-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[15,76-bis(4-aminobutyl)-44-[[2-[[28-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-butan-2-yl-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C287H440N80O111S6/c1-24-132(17)225-280(470)345-162(87-126(5)6)236(426)306-111-209(396)320-181(116-370)267(457)344-176(101-220(416)417)238(428)307-105-203(390)316-152(61-74-213(402)403)243(433)321-146(40-29-32-80-288)241(431)339-171(96-198(298)385)259(449)326-153(56-69-194(294)381)250(440)351-186(121-482-479-118-183-240(430)310-107-202(389)313-148(54-67-192(292)379)233(423)303-108-206(393)317-170(95-197(297)384)258(448)322-147(41-30-33-81-289)242(432)350-187(272(462)359-225)122-483-480-119-184(269(459)323-150(60-73-212(400)401)235(425)304-110-208(395)319-180(115-369)266(456)342-174(99-201(301)388)265(455)357-223(130(13)14)278(468)355-183)352-254(444)165(90-129(11)12)335-270(460)185-120-481-484-123-188(354-263(453)178(103-222(420)421)347-283(473)230(137(22)375)362-264(454)168(93-141-48-52-144(378)53-49-141)346-282(472)228(135(20)373)361-232(422)145(291)86-125(3)4)273(463)363-229(136(21)374)281(471)330-158(65-78-217(410)411)249(439)348-179(114-368)239(429)309-106-204(391)315-151(55-68-193(293)380)244(434)340-172(97-199(299)386)260(450)334-164(89-128(9)10)253(443)353-185)271(461)358-224(131(15)16)279(469)364-227(134(19)372)277(467)311-112-205(392)314-149(59-72-211(398)399)234(424)305-113-210(397)356-231(138(23)376)286(476)367-85-37-45-191(367)276(466)331-160(42-31-34-82-290)284(474)365-83-35-43-189(365)274(464)328-154(57-70-195(295)382)248(438)349-182(117-371)268(458)338-169(94-142-104-302-124-312-142)257(447)341-173(98-200(300)387)261(451)343-175(100-219(414)415)237(427)308-109-207(394)318-177(102-221(418)419)262(452)337-166(91-139-38-27-26-28-39-139)255(445)327-155(62-75-214(404)405)245(435)325-159(66-79-218(412)413)251(441)360-226(133(18)25-2)285(475)366-84-36-44-190(366)275(465)329-157(64-77-216(408)409)246(436)324-156(63-76-215(406)407)247(437)336-167(92-140-46-50-143(377)51-47-140)256(446)333-163(88-127(7)8)252(442)332-161(287(477)478)58-71-196(296)383/h26-28,38-39,46-53,104,124-138,145-191,223-231,368-378H,24-25,29-37,40-45,54-103,105-123,288-291H2,1-23H3,(H2,292,379)(H2,293,380)(H2,294,381)(H2,295,382)(H2,296,383)(H2,297,384)(H2,298,385)(H2,299,386)(H2,300,387)(H2,301,388)(H,302,312)(H,303,423)(H,304,425)(H,305,424)(H,306,426)(H,307,428)(H,308,427)(H,309,429)(H,310,430)(H,311,467)(H,313,389)(H,314,392)(H,315,391)(H,316,390)(H,317,393)(H,318,394)(H,319,395)(H,320,396)(H,321,433)(H,322,448)(H,323,459)(H,324,436)(H,325,435)(H,326,449)(H,327,445)(H,328,464)(H,329,465)(H,330,471)(H,331,466)(H,332,442)(H,333,446)(H,334,450)(H,335,460)(H,336,437)(H,337,452)(H,338,458)(H,339,431)(H,340,434)(H,341,447)(H,342,456)(H,343,451)(H,344,457)(H,345,470)(H,346,472)(H,347,473)(H,348,439)(H,349,438)(H,350,432)(H,351,440)(H,352,444)(H,353,443)(H,354,453)(H,355,468)(H,356,397)(H,357,455)(H,358,461)(H,359,462)(H,360,441)(H,361,422)(H,362,454)(H,363,463)(H,364,469)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,477,478)

InChIキー

FIBJDTSHOUXTKV-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)N

異性体SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C

正規SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C

配列

LTYTDCTESGQNLCLCEGSNVCGQGNKCILGSDGEKNQCVTGEGTPKPQSHNDGDFEEIPEEYLQ

溶解性

Soluble

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。